

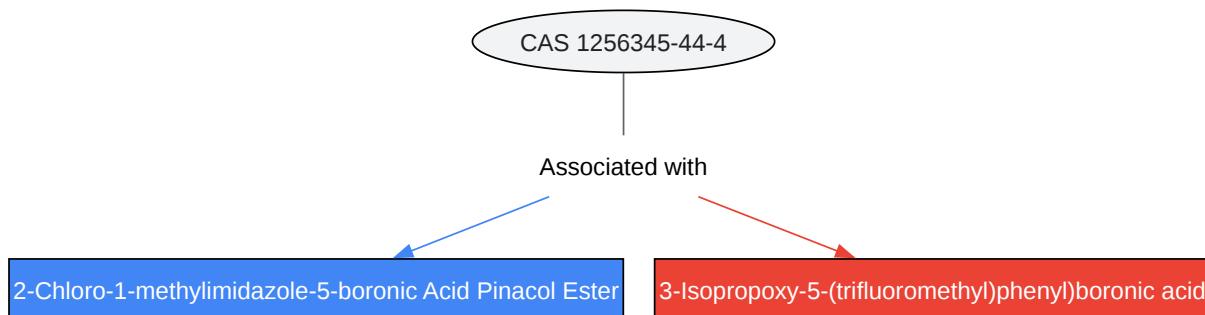
CAS number 1256345-44-4 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Isopropoxy-5-trifluoromethylphenylboronic acid
Cat. No.:	B597398

[Get Quote](#)


Technical Guide for CAS Number 1256345-44-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable discrepancy in public databases regarding the chemical identity of CAS number 1256345-44-4. This number is associated with two distinct compounds: 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester and 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid. This guide presents the available technical information for both compounds, urging users to independently verify the identity of any substance labeled with this CAS number.

Compound Identification and Properties

The ambiguity surrounding CAS number 1256345-44-4 is a critical consideration for any research or development activities. The diagram below illustrates this discrepancy.

[Click to download full resolution via product page](#)

Caption: The conflicting association of CAS number 1256345-44-4 with two distinct chemical entities.

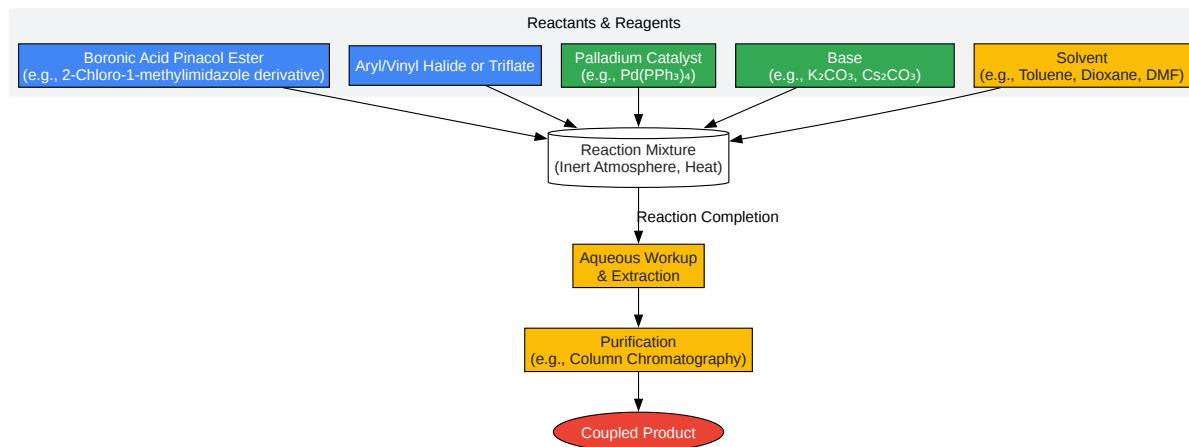
Technical Data: 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester

This organoboron compound is primarily utilized in organic synthesis. The pinacol ester group provides stability against hydrolysis, making it a versatile reagent.

Chemical and Physical Properties

Property	Value
IUPAC Name	2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole[1]
Molecular Formula	C ₁₀ H ₁₆ BClN ₂ O ₂ [1][2]
Molecular Weight	242.51 g/mol [2]
Appearance	White to pale cream powder[2]
Melting Point	131°C to 135°C[1]
Solubility in Water	0.23 g/L[1]
SMILES Notation	CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1[1]
InChI Key	MOQXZCYTVMKINQ-UHFFFAOYSA-N[1][2]
Storage	Store in a cool, dry place (2-8°C recommended) [3][4]

Experimental Applications and Protocols


2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a valuable reagent in cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds.

General Experimental Uses:

- Suzuki-Miyaura Coupling: This compound is widely used in Suzuki coupling reactions to introduce the 2-chloro-1-methylimidazole moiety onto various molecular scaffolds.[4]
- Chan-Evans-Lam (CEL) Amination: It serves as a substrate in copper-catalyzed C-N bond formation reactions with aryl or alkyl amines.[1]

Generalized Protocol for Suzuki-Miyaura Coupling:

A generalized workflow for a Suzuki-Miyaura coupling reaction involving a boronic acid pinacol ester is presented below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol Steps (Illustrative):

- To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid pinacol ester (1.0 eq.), the aryl/vinyl halide or triflate (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
- Add the degassed solvent.

- Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Biological Activity

No specific information on the biological activity or involvement in signaling pathways for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester was found in the public domain. Its utility is primarily as a synthetic intermediate.

Technical Data: 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid

This fluorinated phenylboronic acid is a valuable building block in medicinal chemistry and materials science, where the trifluoromethyl group can impart desirable properties such as increased metabolic stability and binding affinity.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-isopropoxy-5-(trifluoromethyl)phenylboronic acid
Molecular Formula	C ₁₀ H ₁₂ BF ₃ O ₃
Molecular Weight	248.01 g/mol
SMILES Notation	CC(C)OC1=CC(=CC(B(O)O)=C1)C(F)(F)F
InChI Key	BPKZAAHUIMXNLY-UHFFFAOYSA-N
Storage	Sealed in a dry environment

Experimental Applications and Protocols

The primary application of 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid is in palladium-catalyzed cross-coupling reactions.

General Experimental Uses:

- **Suzuki-Miyaura Coupling:** Used to introduce the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into complex molecules, a common strategy in drug discovery to enhance pharmacokinetic properties.
- **Synthesis of Biologically Active Molecules:** The trifluoromethyl group is a key pharmacophore, and this reagent provides a direct route for its incorporation.

Exemplary Synthesis Protocol for a Boronic Ester (Adapted from a similar compound):

The following protocol for the synthesis of a boronic ester is adapted from the preparation of 3-isopropoxyphenylboronic acid 4-methylcatechol ester and illustrates a general method for the esterification of phenylboronic acids.[\[5\]](#)

- To a round-bottom flask, add 3-isopropoxyphenyl boronic acid (1.0 eq.), catechol (1.0 eq.), and magnesium sulfate (0.26 eq.).[\[5\]](#)
- Add toluene and methanol as solvents.[\[5\]](#)

- Heat the reaction mixture to reflux and stir for 24 hours.[5]
- Filter the resulting suspension and dilute the filtrate with dichloromethane.[5]
- Wash the organic phase with water and evaporate the solvent using a rotary evaporator.[5]
- Recrystallize the crude product from n-hexane to obtain the purified boronic ester.[5]

Signaling Pathways and Biological Activity

While no specific signaling pathway has been elucidated for 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid itself, related fluorinated phenylboronic acids have been investigated for their biological activities. For instance, some (trifluoromethoxy)phenylboronic acids have shown antibacterial potency, with docking studies suggesting potential interactions with bacterial enzymes such as LeuRS.[6][7] The introduction of a trifluoromethyl group into drug candidates is a well-established strategy to improve efficacy, bioavailability, and metabolic stability.[8]

Suppliers

Both "2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester" and "3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid" are available from various chemical suppliers. It is imperative to contact the supplier to confirm the chemical identity and purity of the product corresponding to CAS number 1256345-44-4 before ordering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 2. 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, 9... [cymitquimica.com]

- 3. 2-Chloro-1-Methylimidazole-5-boronic Acid Pinacol Ester, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. [CAS number 1256345-44-4 properties and suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597398#cas-number-1256345-44-4-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com